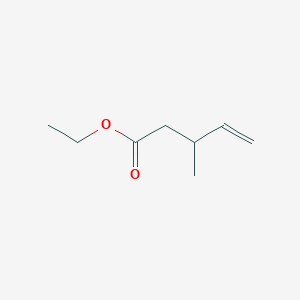

Ethyl 3-methylpent-4-enoate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

7796-71-6 |

|---|---|

Fórmula molecular |

C8H14O2 |

Peso molecular |

142.20 g/mol |

Nombre IUPAC |

ethyl 3-methylpent-4-enoate |

InChI |

InChI=1S/C8H14O2/c1-4-7(3)6-8(9)10-5-2/h4,7H,1,5-6H2,2-3H3 |

Clave InChI |

AUAKFHKYJDJBKI-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC(C)C=C |

Origen del producto |

United States |

Synthetic Methodologies for Ethyl 3 Methylpent 4 Enoate

Established Synthetic Routes and Mechanistic Insights

Traditional synthesis of Ethyl 3-methylpent-4-enoate relies on fundamental organic reactions, including the esterification of the corresponding carboxylic acid and carbonyl olefination reactions. A significant established method involves a Claisen rearrangement, which provides a direct route to the carbon skeleton of the target molecule. prepchem.com

One documented procedure involves the reaction of crotyl alcohol with triethyl orthoacetate in the presence of an acid catalyst like propionic acid. prepchem.com This reaction proceeds via a Johnson-Claisen rearrangement. The mixture is heated for several hours, during which ethanol (B145695) is distilled off, driving the reaction to completion. The product is then isolated through extraction and distillation. prepchem.com The boiling point of the resulting this compound is reported as 88°-91° C at 60 Torr. prepchem.com

Table 1: Reactants for Johnson-Claisen Rearrangement Synthesis

| Reactant | Amount | Role |

| Crotyl alcohol | 36.06 g | Allylic alcohol precursor |

| Triethyl orthoacetate | 162.2 g | Reagent and reactant |

| Propionic acid | 2.22 g | Catalyst |

Data sourced from PrepChem.com prepchem.com

A primary and straightforward route to this compound is the Fischer esterification of its corresponding carboxylic acid, 3-methylpent-4-enoic acid. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, the nucleophilic oxygen atom of ethanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com A proton transfer then occurs from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the resulting protonated ester yields this compound. masterorganicchemistry.com To maximize the yield, the equilibrium is typically shifted towards the product by removing water as it is formed. learncbse.inbyjus.com

Carbonyl olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, represent another viable synthetic pathway. These methods construct the double bond within the molecule by coupling a carbonyl compound with a phosphorus-stabilized carbanion.

For the synthesis of this compound, a plausible HWE approach would involve the reaction of a phosphonate (B1237965) ester, such as diethyl (ethoxycarbonylmethyl)phosphonate, with butan-2-one. The phosphonate is first deprotonated with a strong base (e.g., sodium hydride) to form a stabilized carbanion. This nucleophile then adds to the carbonyl group of butan-2-one, forming a phospho-alkoxide intermediate which subsequently eliminates to form the alkene and a water-soluble phosphate (B84403) byproduct. This method offers excellent control over the location of the newly formed double bond.

The synthesis of enantiomerically pure this compound requires directed asymmetric synthesis, as the C3 carbon is a stereocenter. Asymmetric organocatalysis is a powerful tool for such transformations. uva.es Chiral catalysts can be employed to control the stereochemical outcome of the reaction. For instance, asymmetric conjugate addition to a suitable α,β-unsaturated precursor could establish the chiral center at the C3 position. Another approach involves the asymmetric alkylation of an enolate derived from a simpler ester precursor using an allyl halide in the presence of a chiral ligand or catalyst. These methods are designed to produce one enantiomer in excess over the other, which is crucial for applications where specific stereoisomers are required.

Novel and Emerging Synthetic Strategies

Recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods for synthesizing esters like this compound. These strategies often involve sophisticated catalytic systems and adherence to green chemistry principles.

Modern synthetic routes increasingly rely on catalysis to improve efficiency and selectivity. Transition metals, organocatalysts, and photocatalysis offer powerful alternatives to traditional methods. uva.es

Transition Metal Catalysis : Palladium-catalyzed carbonylation reactions are a notable example. google.com This process can convert allylic alcohols into β,γ-unsaturated esters. For a related compound, ethyl pent-3-ene-1-carboxylate, but-1-en-3-ol can be carbonylated with carbon monoxide and ethanol using a palladium chloride catalyst. google.com Applying this logic, a suitably substituted allylic alcohol could be carbonylated to yield this compound. These reactions often require low catalyst loadings and can be highly selective. mdpi.com Other metal catalysts, such as those based on indium(III), have been used for related syntheses involving additions to carbonyls and subsequent rearrangements. orgsyn.orgnih.gov

Organocatalysis : As mentioned in the context of asymmetric synthesis, small organic molecules can catalyze reactions with high efficiency and stereoselectivity. uva.es The synthesis from crotyl alcohol and triethyl orthoacetate uses propionic acid as a simple organocatalyst. prepchem.com More complex chiral organocatalysts, such as those derived from proline or chiral isochalcogenoureas, can be used to facilitate asymmetric bond formations under mild conditions. nih.govdntb.gov.ua

Photocatalysis : Light-induced synthesis represents a frontier in organic chemistry. While specific photocatalytic routes to this compound are not widely documented, the principles could be applied. For example, visible-light photocatalysis could potentially be used to generate radical intermediates that participate in carbon-carbon bond-forming reactions, offering a novel pathway to construct the molecule's framework under very mild conditions.

Table 2: Comparison of Catalytic Approaches

| Catalytic Approach | Catalyst Example | Key Advantages |

| Transition Metal Catalysis | Palladium(II) Chloride / Triphenylphosphine google.com | High efficiency, selectivity, functional group tolerance. mdpi.com |

| Organocatalysis | Propionic Acid prepchem.com, Chiral Amines dntb.gov.ua | Metal-free, often milder conditions, potential for high enantioselectivity. uva.es |

| Lewis Acid Catalysis | Indium(III) Chloride nih.gov | Can be performed with low catalyst loading, good functional group tolerance. orgsyn.org |

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact. This can involve using bio-based solvents, minimizing waste, and employing energy-efficient reaction conditions. researchgate.net

Solvent Selection : Replacing conventional volatile organic compounds with greener alternatives like bio-based solvents (e.g., ethyl lactate) can significantly reduce the environmental footprint of the synthesis. researchgate.net Water-mediated reactions are also highly desirable, although the solubility of organic substrates can be a challenge.

Solvent-Free and Mechanochemical Reactions : Conducting reactions without a solvent minimizes waste and simplifies purification. For instance, the Fischer esterification could potentially be performed under solvent-free conditions by heating the carboxylic acid with an excess of ethanol, which also acts as the reagent. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce reactions, is an emerging solvent-free technique that could be applied to esterification or other bond-forming reactions in the synthesis of the target compound.

Atom Economy : Synthetic routes like the Johnson-Claisen rearrangement are inherently atom-economical as most atoms from the reactants are incorporated into the final product. Designing syntheses that maximize atom economy is a core principle of green chemistry.

Flow Chemistry Applications for Scalable Production

The scalable production of this compound can be effectively addressed through the application of flow chemistry, particularly for the key synthetic transformation known as the Johnson-Claisen rearrangement. This rearrangement is a powerful method for the formation of carbon-carbon bonds and is the primary route to γ,δ-unsaturated esters like this compound.

In a typical batch synthesis, the Johnson-Claisen rearrangement requires elevated temperatures (100–200 °C) and can be a lengthy process. researchgate.net Flow chemistry offers significant advantages in this context by enabling rapid and safe heating, precise control over reaction parameters, and the potential for continuous production. The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, which can dramatically accelerate the reaction rate. princeton.edu

For instance, studies on the Johnson-Claisen rearrangement of allylic alcohols with triethyl orthoacetate have demonstrated the feasibility of using a continuous flow microwave system. researchgate.net This approach, which can be conducted without a solvent, utilizes a catalytic amount of a weak acid like acetic acid to promote the reaction under microwave irradiation. researchgate.net The productivity of such a system can be substantial, with the potential to generate kilograms of the desired γ,δ-unsaturated ester in a single day. researchgate.net This highlights the potential for adapting this technology for the large-scale synthesis of this compound.

The benefits of performing the Claisen rearrangement in a flow reactor include not only accelerated reaction times but also enhanced safety, especially when dealing with exothermic reactions. princeton.edunih.gov The ability to operate at high temperatures and pressures in a controlled manner within a microreactor system can prevent solvent evaporation and lead to quantitative yields in a fraction of the time required for batch processes. princeton.edu

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | 10 to 120 hours researchgate.net | Minutes to hours researchgate.netprinceton.edu |

| Temperature | 100–200 °C researchgate.net | Can be significantly higher with precise control princeton.edu |

| Safety | Potential for thermal runaway in large-scale reactions nih.gov | Enhanced safety due to small reaction volumes and efficient heat transfer princeton.edunih.gov |

| Scalability | Challenging for large quantities princeton.edu | Readily scalable by extending operation time or using parallel reactors researchgate.net |

| Productivity | Limited by batch size | High throughput, potential for kg/day production researchgate.net |

Precursor Chemistry and Intermediate Transformations

The primary and most direct synthetic route to this compound is the Johnson-Claisen rearrangement. researchgate.net The key precursors for this reaction are crotyl alcohol (but-2-en-1-ol) and triethyl orthoacetate. researchgate.net The reaction is typically catalyzed by a weak acid, such as propionic acid.

The mechanism of the Johnson-Claisen rearrangement is a princeton.eduprinceton.edu-sigmatropic rearrangement. researchgate.net The first step involves the acid-catalyzed reaction of crotyl alcohol with triethyl orthoacetate to form a mixed orthoester intermediate. This is followed by the elimination of an ethanol molecule to generate a ketene (B1206846) acetal (B89532). This ketene acetal is the key intermediate that undergoes the princeton.eduprinceton.edu-sigmatropic rearrangement. The rearrangement proceeds through a highly ordered, chair-like six-membered transition state, which dictates the stereochemical outcome of the reaction. The final step is the formation of the stable this compound.

Alternative precursors for similar γ,δ-unsaturated esters can involve other allylic alcohols. The choice of the allylic alcohol determines the substitution pattern of the final product. For this compound specifically, the use of crotyl alcohol is essential to introduce the methyl group at the 3-position and the vinyl group at the 4-position.

Stereochemical Control in Synthesis

The stereocenter at the C3 position of this compound makes stereochemical control a critical aspect of its synthesis. Achieving high levels of diastereoselectivity and enantioselectivity can be accomplished through chiral auxiliary-mediated syntheses and asymmetric catalytic formations.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed. While specific examples for the synthesis of this compound are not extensively documented in readily available literature, the principles of chiral auxiliary-mediated Claisen rearrangements are well-established.

In a typical approach, a chiral alcohol would be used to form an ester with a suitable precursor. This chiral ester would then undergo a Claisen rearrangement, with the chiral auxiliary directing the formation of one diastereomer over the other. The stereoselectivity arises from the steric hindrance imposed by the chiral auxiliary in the chair-like transition state of the rearrangement, favoring the approach of the reactants from one face. Following the rearrangement, the chiral auxiliary would be cleaved to yield the enantiomerically enriched product. The effectiveness of this approach is highly dependent on the design of the chiral auxiliary and its ability to create a significant energy difference between the diastereomeric transition states.

Asymmetric Catalytic Formations and Enantioselective Access

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

For the synthesis of this compound, an asymmetric Johnson-Claisen rearrangement would be the target reaction. This can be achieved using chiral Lewis acids or Brønsted acids as catalysts. researchgate.net These chiral catalysts can coordinate to the orthoester or the intermediate ketene acetal, creating a chiral environment that biases the princeton.eduprinceton.edu-sigmatropic rearrangement to proceed through one of the two enantiomeric transition states.

Recent advancements in asymmetric catalysis have identified chiral phosphate catalysts as effective for enantioselective Claisen rearrangements. nih.gov These catalysts can create a well-defined chiral pocket that interacts with the substrate through non-covalent interactions, leading to high levels of enantioinduction. nih.gov The development of chiral Lewis acids, such as those based on copper, palladium, or aluminum complexes, has also shown promise in catalyzing asymmetric Claisen rearrangements with high enantioselectivity. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Ethyl 3 Methylpent 4 Enoate

Reactions Involving the Carbon-Carbon Double Bond

The terminal alkene group is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation, Hydration)

The carbon-carbon double bond of Ethyl 3-methylpent-4-enoate readily undergoes electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds through a cyclic halonium ion intermediate. This mechanism results in the formation of a vicinal dihalide. The reaction with bromine, for example, would yield ethyl 4,5-dibromo-3-methylpentanoate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule. The hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms (the terminal carbon), while the halide adds to the more substituted carbon. This is due to the formation of the more stable secondary carbocation intermediate at the C4 position. The reaction with HBr would thus produce ethyl 4-bromo-3-methylpentanoate.

Hydration: Acid-catalyzed hydration also adheres to Markovnikov's rule. In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) and water, a hydroxyl group adds to the more substituted carbon (C4), leading to the formation of ethyl 4-hydroxy-3-methylpentanoate.

| Reaction Type | Reagent(s) | Product | Regioselectivity |

| Halogenation | Br₂ | Ethyl 4,5-dibromo-3-methylpentanoate | N/A |

| Hydrohalogenation | HBr | Ethyl 4-bromo-3-methylpentanoate | Markovnikov |

| Hydration | H₂O, H₂SO₄ (cat.) | Ethyl 4-hydroxy-3-methylpentanoate | Markovnikov |

Radical Additions and Controlled Polymerization Initiations

In contrast to electrophilic additions, radical additions to the double bond can proceed with anti-Markovnikov regioselectivity, particularly in the case of HBr addition in the presence of peroxides. The peroxide initiates the formation of a bromine radical, which adds to the terminal carbon of the alkene to form a more stable secondary carbon radical. This radical then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product, ethyl 5-bromo-3-methylpentanoate.

The terminal alkene functionality also allows this compound to act as a monomer in radical polymerization reactions. When subjected to radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, it can undergo polymerization to form poly(this compound), a polymer with ester functionalities pending from the main chain. The ability to control these polymerizations (e.g., via ATRP or RAFT) would depend on the specific conditions and initiating systems employed.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Cycloaddition reactions are powerful tools for ring formation. This compound can participate as the 2π-electron component (the dienophile in a Diels-Alder reaction or one of the alkene components in a [2+2] cycloaddition).

Diels-Alder Reaction: This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. This compound can act as a dienophile, reacting with dienes like 1,3-butadiene (B125203) or cyclopentadiene (B3395910) to form six-membered rings. The ester group is a mild electron-withdrawing group, which enhances the reactivity of the dienophile in normal-demand Diels-Alder reactions. The reaction is concerted and stereospecific.

[2+2] Cycloadditions: These reactions, typically induced photochemically, involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. This compound could react with itself or another alkene under photochemical conditions to yield substituted cyclobutane derivatives.

Hydroboration-Oxidation and Ozonolysis Pathways

Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov hydration of alkenes. In the first step, borane (B79455) (BH₃) adds across the double bond in a concerted, syn-addition manner, with the boron atom adding to the less sterically hindered terminal carbon. Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group. This sequence, applied to this compound, yields ethyl 5-hydroxy-3-methylpentanoate, the anti-Markovnikov alcohol.

Ozonolysis: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of this compound with ozone (O₃) forms an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide determines the final products. Reductive workup (e.g., with zinc and water or dimethyl sulfide) cleaves the double bond to yield two carbonyl compounds: ethyl 3-methyl-4-oxobutanoate and formaldehyde.

| Reaction Pathway | Reagents | Intermediate/Product | Key Feature |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Ethyl 5-hydroxy-3-methylpentanoate | Anti-Markovnikov hydration, Syn-addition |

| Ozonolysis (Reductive) | 1. O₃ 2. Zn, H₂O | Ethyl 3-methyl-4-oxobutanoate + Formaldehyde | Cleavage of C=C bond to form carbonyls |

Cross-Metathesis Reactions and Related Transformations

Olefin metathesis is a versatile reaction that allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by transition-metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts). This compound, as a terminal alkene, can participate in cross-metathesis with a partner alkene. This reaction is driven by the formation of volatile ethylene (B1197577) gas, which shifts the equilibrium. The reaction allows for the formation of a new carbon-carbon double bond with control over its substitution pattern, leading to the synthesis of more complex unsaturated esters. The stereoselectivity (E/Z) of the resulting internal alkene depends on the catalyst and reaction conditions used.

Reactions at the Ester Functionality

The ester group in this compound is a carboxylic acid derivative and can undergo nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the ethoxide leaving group.

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol.

Acid-Catalyzed Hydrolysis: This is a reversible reaction carried out in the presence of an acid catalyst and excess water. It produces 3-methylpent-4-enoic acid and ethanol (B145695). To drive the reaction to completion, one of the products is typically removed.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction yields the sodium salt of the carboxylic acid (sodium 3-methylpent-4-enoate) and ethanol. Acidification of the salt in a separate step is required to obtain the free carboxylic acid.

Transesterification: This reaction involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would produce mthis compound and ethanol.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality. This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition to the intermediate aldehyde, ultimately yielding the primary alcohol, 3-methylpent-4-en-1-ol, after an aqueous workup.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) react with the ester to produce tertiary alcohols. Two equivalents of the Grignard reagent are required. The first equivalent adds to the carbonyl group, displacing the ethoxide to form a ketone intermediate. A second equivalent of the Grignard reagent then rapidly adds to the ketone, and subsequent protonation during workup yields a tertiary alcohol.

| Reaction Type | Reagent(s) | Product(s) |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (cat.) | 3-methylpent-4-enoic acid + Ethanol |

| Saponification | 1. NaOH, H₂O 2. H₃O⁺ | 3-methylpent-4-enoic acid + Ethanol |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Mthis compound + Ethanol |

| Reduction | 1. LiAlH₄ 2. H₂O | 3-methylpent-4-en-1-ol |

| Grignard Reaction | 1. 2 equiv. CH₃MgBr 2. H₃O⁺ | 2,3-dimethylhex-5-en-2-ol |

Transesterification Processes and Kinetics

Transesterification is a crucial process for modifying the alcohol portion of an ester. For this compound, this involves reacting it with a different alcohol in the presence of a catalyst to replace the ethyl group. The reaction is an equilibrium process, and the position of the equilibrium can be manipulated by using a large excess of the reactant alcohol or by removing one of the products.

The reaction can be catalyzed by acids (like sulfuric acid or p-toluenesulfonic acid), bases (like sodium methoxide (B1231860) or potassium hydroxide), or enzymes (lipases).

Acid-Catalyzed Transesterification: The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After proton transfer, the original ethoxy group is eliminated as ethanol.

Base-Catalyzed Transesterification: A strong base (alkoxide) removes a proton from the reactant alcohol, generating a nucleophilic alkoxide ion. This ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the ethoxide ion yields the new ester. This process is generally faster than acid catalysis but can be complicated by a competing saponification reaction if water is present.

The kinetics of transesterification are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net Generally, the reaction follows second-order kinetics, being first order with respect to the ester and first order with respect to the alcohol. mdpi.com

Table 1: Common Catalysts for Transesterification This is an interactive table. You can sort and filter the data.

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid | H₂SO₄, HCl, p-TsOH | High temperature (reflux) | Simple, inexpensive | Slow reaction rates, corrosion issues |

| Base | NaOCH₃, KOCH₃, NaOH | Moderate temperature | Fast reaction rates | Sensitive to water and free fatty acids |

| Enzymatic | Lipases | Mild temperature (30-60°C) | High selectivity, mild conditions | Higher cost, slower rates |

Hydrolysis Mechanisms in Diverse Media

Hydrolysis of this compound involves the cleavage of the ester bond by water to yield 3-methylpent-4-enoic acid and ethanol. This reaction can be performed in acidic, basic, or neutral media, with distinct mechanisms for each.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), making the carbonyl carbon more susceptible to nucleophilic attack by water. libretexts.org A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated, and the carboxylic acid is formed. The reaction is reversible and reaches an equilibrium. libretexts.org

Base-Promoted Hydrolysis (Saponification): This process is effectively irreversible. A hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon. youtube.com This forms a tetrahedral intermediate, from which the ethoxide ion (⁻OCH₂CH₃) is expelled. The ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. youtube.com To obtain the free carboxylic acid, a final acidification step is required.

Reduction Reactions to Alcohols and Aldehydes

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. The vinyl group is generally unaffected by these reagents.

Reduction to Alcohols: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are used to reduce the ester to a primary alcohol. openstax.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of hydride to the corresponding alcohol, 3-methylpent-4-en-1-ol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ether or THF.

Reduction to Aldehydes: The partial reduction of the ester to an aldehyde requires a less reactive and more sterically hindered hydride reagent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction is performed at low temperatures (typically -78 °C) to prevent over-reduction to the alcohol. At this temperature, DIBAL-H adds to the ester to form a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until it is warmed during aqueous workup, at which point the aldehyde, 3-methylpent-4-enal, is liberated.

Reactions Involving the Alpha-Carbon and Adjacent Methyl Group

The protons on the alpha-carbon (the carbon adjacent to the carbonyl group) of this compound are acidic and can be removed by a suitable base to form a nucleophilic enolate.

Enolate Chemistry and Alkylation Reactions

The formation of an enolate from this compound is a cornerstone of its utility in carbon-carbon bond formation. masterorganicchemistry.com The pKa of the α-protons of an ester is around 25, requiring a strong, non-nucleophilic base for complete deprotonation. bham.ac.uk

Enolate Formation: A strong base such as lithium diisopropylamide (LDA) is commonly used. mnstate.edu LDA is sterically hindered, which prevents it from acting as a nucleophile and attacking the electrophilic carbonyl carbon. It efficiently and irreversibly removes a proton from the α-carbon to generate the lithium enolate.

Alkylation Reactions: The resulting enolate is a potent nucleophile and can react with various electrophiles. 182.160.97 A common application is the alkylation reaction, where the enolate attacks an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction. youtube.com This reaction forms a new carbon-carbon bond at the α-position, leading to the synthesis of more complex ester derivatives. The choice of alkyl halide is typically restricted to primary or methyl halides to avoid competing E2 elimination reactions. mnstate.edu

Table 2: Bases for Enolate Formation from Esters This is an interactive table. You can sort and filter the data.

| Base | pKa of Conjugate Acid | Suitability for Ester Enolate Formation | Comments |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | ~16 | Poor (Equilibrium) | Can cause transesterification and Claisen condensation. |

| Sodium Hydride (NaH) | ~36 | Good | Non-nucleophilic, but heterogeneous reaction can be slow. |

Condensation and Related Carbon-Carbon Bond Formations

The enolate of this compound can also react with other carbonyl compounds in condensation reactions.

Claisen Condensation: In the presence of a suitable base like sodium ethoxide, this compound can undergo self-condensation. The enolate of one molecule attacks the carbonyl group of a second molecule. After the elimination of an ethoxide ion, a β-keto ester is formed. This is a reversible reaction, and a full equivalent of base is required to drive the reaction to completion by deprotonating the resulting β-keto ester.

Crossed Claisen Condensation: The enolate can also react with a different ester or a ketone (that cannot enolize) in a crossed Claisen condensation. This allows for the synthesis of a wider variety of β-dicarbonyl compounds.

Aldol-Type Reactions: The enolate can add to aldehydes and ketones in a reaction analogous to the aldol (B89426) addition. The product of this reaction, after protonation, is a β-hydroxy ester.

Multi-Component Reactions and Cascade Transformations

The unique structure of this compound, featuring both an enolizable ester and an alkene, makes it a potential substrate for multi-component and cascade reactions. These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, allowing for the rapid construction of molecular complexity from simple starting materials. rsc.org

A hypothetical cascade could involve an initial Michael addition of a nucleophile to the vinyl group, which would generate a new enolate. This enolate could then be trapped intramolecularly by the ester carbonyl in a Dieckmann condensation (an intramolecular Claisen condensation) if a suitable tether is present, or it could be used in a subsequent intermolecular reaction. Such strategies are powerful tools in modern organic synthesis for the efficient construction of complex cyclic and acyclic molecules.

Reaction Kinetics and Thermodynamic Studies

The study of reaction kinetics for a compound like this compound would involve determining the rate at which it transforms into products under various conditions. This typically includes measuring the reaction rate's dependence on the concentration of reactants, temperature, and the presence of catalysts. Thermodynamic studies, conversely, would focus on the energy changes that occur during its chemical reactions, indicating the feasibility and position of equilibrium.

A hypothetical kinetic study of the hydrogenation of this compound to ethyl 3-methylpentanoate (B1260497) would likely reveal pseudo-first-order kinetics with respect to the ester under conditions of high hydrogen pressure. The rate constant (k) for such a reaction would be temperature-dependent, a relationship that can be quantified by the Arrhenius equation.

Hypothetical Reaction Rate Data for the Hydrogenation of this compound

| Temperature (K) | Initial Concentration (mol/L) | Rate Constant (s⁻¹) |

|---|---|---|

| 298 | 0.1 | 1.5 x 10⁻⁴ |

| 308 | 0.1 | 3.1 x 10⁻⁴ |

From such data, the activation energy (Ea) for the reaction could be determined, providing insight into the energy barrier that must be overcome for the reaction to proceed.

Thermodynamic analysis of a reaction involving this compound, such as its hydrolysis to 3-methylpent-4-enoic acid and ethanol, would involve the determination of the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These values would predict the spontaneity and equilibrium position of the reaction.

Estimated Thermodynamic Parameters for the Hydrolysis of this compound at 298 K

| Thermodynamic Parameter | Estimated Value |

|---|---|

| ΔH° (kJ/mol) | -25 |

| ΔS° (J/mol·K) | -5 |

The negative ΔG° would suggest that the hydrolysis is a spontaneous process under standard conditions.

Mechanistic Elucidation via Isotopic Labeling and Spectroscopic Monitoring

The elucidation of reaction mechanisms provides a detailed, step-by-step description of how a chemical transformation occurs. For this compound, this could be achieved through a combination of isotopic labeling and spectroscopic monitoring.

Isotopic labeling involves replacing one or more atoms in the molecule with their isotopes to trace their path during a reaction. For instance, in the study of an esterification reaction to form this compound, labeling the oxygen of the ethanol with ¹⁸O would help confirm whether the reaction proceeds via an acyl-oxygen cleavage or an alkyl-oxygen cleavage mechanism. If the ¹⁸O is incorporated into the ester, it would support an acyl-oxygen cleavage pathway.

Spectroscopic monitoring techniques are invaluable for detecting and characterizing transient intermediates that may form during a reaction. For example, in a study of the ozonolysis of this compound, techniques such as nuclear magnetic resonance (NMR) spectroscopy or infrared (IR) spectroscopy could be used to observe the formation and subsequent reaction of the primary ozonide intermediate.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 3-methylpentanoate |

| 3-methylpent-4-enoic acid |

Computational and Theoretical Investigations of Ethyl 3 Methylpent 4 Enoate

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations help in understanding molecular stability, reactivity, and spectroscopic properties by analyzing the distribution of electrons within the molecular framework.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, functioning as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For ethyl 3-methylpent-4-enoate, the HOMO is expected to be localized primarily on the carbon-carbon double bond (C=C), which is the most electron-rich region and the primary site for electrophilic attack. The LUMO is anticipated to be centered on the carbonyl group (C=O) of the ester function, specifically on the antibonding π* orbital. ucsb.edu This makes the carbonyl carbon the most electrophilic site, susceptible to nucleophilic attack.

Table 1: Representative Frontier Orbital Properties for this compound (Illustrative Data)

| Property | Calculated Value (Hartree) | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | -0.25 | -6.80 |

| LUMO Energy | -0.02 | -0.54 |

| HOMO-LUMO Gap | 0.23 | 6.26 |

Note: These values are illustrative and represent typical results obtained from DFT calculations (e.g., at the B3LYP/6-31G level) for similar unsaturated esters.*

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. This charge distribution can be quantified using methods like Mulliken population analysis or by calculating electrostatic potential (ESP) maps. In this compound, the oxygen atoms of the ester group are highly electronegative and will bear significant partial negative charges. Consequently, the adjacent carbonyl carbon and the carbons of the ethoxy group will exhibit partial positive charges.

Table 2: Calculated Atomic Partial Charges for Key Atoms in this compound (Illustrative Data)

| Atom | Atom Numbering (see note) | Partial Charge (a.u.) |

|---|---|---|

| Carbonyl Oxygen (O) | 1 | -0.55 |

| Carbonyl Carbon (C) | 2 | +0.70 |

| Ester Oxygen (O) | 3 | -0.45 |

| Alkene Carbon (C) | 4 | -0.20 |

| Alkene Carbon (C) | 5 | -0.22 |

Note: Atom numbering is illustrative for the ester and alkene moieties. Charges are representative values from quantum chemical calculations.

Conformational Analysis and Energy Landscapes

Molecules with single bonds can exist in various spatial arrangements, or conformations, due to rotation around these bonds. chemistrysteps.com Conformational analysis aims to identify the most stable conformers (lowest energy) and the energy barriers between them.

Ab initio and DFT methods are widely used to map the potential energy surface of a molecule as a function of its dihedral angles. libretexts.org For this compound, key rotations would be around the C-C and C-O single bonds. The ester group itself has a strong preference for a planar s-cis or s-trans conformation, with the s-trans (also referred to as Z) conformation being significantly more stable for acyclic esters due to reduced steric hindrance. imperial.ac.uk

Rotation around the C2-C3 bond would lead to various staggered and eclipsed conformations. The most stable conformers will be those that minimize steric repulsion between the bulky ethyl ester group, the methyl group, and the vinyl group. Staggered conformations, where bulky groups are positioned 60° or 180° (anti) from each other in a Newman projection, are energy minima, while eclipsed conformations represent energy maxima. libretexts.org The energy difference between these states is known as torsional strain. libretexts.org

While DFT calculations explore the static potential energy surface, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects in a simulated environment. nih.gov An MD simulation of this compound in a solvent like water or an organic solvent would reveal its accessible conformations at a given temperature and how it interacts with surrounding solvent molecules, which is crucial for understanding its behavior in a realistic chemical setting. acs.org

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry is a powerful tool for investigating reaction mechanisms. researchgate.net By modeling the path from reactants to products, it is possible to identify intermediate structures and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. acs.org The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For this compound, two key reactions could be modeled:

Ester Hydrolysis: The acid-catalyzed hydrolysis of the ester to yield 3-methylpent-4-enoic acid and ethanol (B145695). The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfers, and elimination of the alcohol. youtube.comyoutube.com

Electrophilic Addition to the Alkene: The reaction of the C=C double bond with an electrophile (e.g., HBr). This reaction proceeds through a carbocation intermediate, and its regioselectivity (Markovnikov vs. anti-Markovnikov) can be explained by the stability of the possible carbocations. masterorganicchemistry.commasterorganicchemistry.com

DFT calculations can precisely map the geometry of the transition states for these reactions. For instance, in the rate-determining step of acid-catalyzed ester hydrolysis (the attack of water on the protonated carbonyl), the TS would feature a partially formed C-O bond (from water) and a partially broken C=O π bond.

Table 3: Representative Calculated Activation Energies for a Hypothetical Reaction (Illustrative Data)

| Reaction | Reaction Step | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Acid-Catalyzed Ester Hydrolysis | Nucleophilic Attack of Water | 15 - 20 |

| Electrophilic Addition of HBr to C=C | Protonation to form Carbocation | 10 - 15 |

Note: These values are typical activation free energies (ΔG‡) for such reactions calculated using DFT and a continuum solvation model.

Structure-Reactivity Relationship Prediction

The reactivity of this compound is intrinsically linked to its molecular structure, featuring an ester functional group and a carbon-carbon double bond. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting how this structure influences its chemical behavior.

At the core of its reactivity is the distribution of electron density across the molecule. The ester group, with its electronegative oxygen atoms, creates a dipole moment and influences the electronic environment of the entire molecule. The carbon-carbon double bond introduces a region of high electron density, making it susceptible to electrophilic attack. Conversely, the carbonyl carbon of the ester group is electrophilic and a potential site for nucleophilic attack.

Theoretical studies on similar α,β-unsaturated esters have shown that the presence of substituents can significantly alter the reactivity. In the case of this compound, the methyl group at the 3-position can exert a modest electron-donating inductive effect, which can influence the stability of potential carbocation intermediates formed during electrophilic addition reactions to the double bond.

Computational models can predict the preferred sites for both electrophilic and nucleophilic attack by calculating molecular orbitals and electrostatic potential maps. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For a molecule like this compound, the HOMO is likely to be localized around the C=C double bond, indicating its nucleophilic character and susceptibility to electrophiles. The LUMO, conversely, would be expected to have significant contributions from the carbonyl group, highlighting its electrophilic nature.

Quantitative Structure-Activity Relationship (QSAR) models, while more commonly used in toxicology and drug design, can also be applied to predict the reactivity of a series of related compounds. By correlating structural descriptors with reactivity data, these models can predict the reaction rates or equilibrium constants for reactions involving this compound. While specific QSAR studies on this exact molecule are not widely published, general models for unsaturated esters can provide valuable estimations of its reactivity.

Table 1: Predicted Reactivity Parameters for this compound (Illustrative)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -9.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | 1.5 eV | Indicates susceptibility to nucleophilic attack |

| Dipole Moment | 1.8 D | Reflects the polar nature of the molecule |

| Electron Affinity | 0.8 eV | Measure of the energy change upon electron addition |

| Ionization Potential | 9.2 eV | Energy required to remove an electron |

Note: The values in this table are illustrative and would be derived from specific computational chemistry software packages. The exact values can vary depending on the level of theory and basis set used in the calculation.

Spectroscopic Property Prediction (beyond basic identification)

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming experimental data, aiding in the interpretation of complex spectra, and understanding the relationship between molecular structure and spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations, typically using DFT methods, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov For this compound, these calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These shielding values are then referenced against a standard (like tetramethylsilane, TMS) to yield the predicted chemical shifts.

The predicted spectrum can help in assigning the signals observed in an experimental spectrum to specific protons and carbons within the molecule. This is particularly useful for complex molecules where signal overlap or second-order coupling effects can make manual interpretation challenging.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C=CH₂ | 5.7 - 5.9 | m |

| H₂ on C=CH₂ | 4.9 - 5.1 | m |

| H on -CH(CH₃)- | 2.8 - 3.0 | m |

| H₂ on -CH₂-COO- | 2.2 - 2.4 | t |

| H₂ on -O-CH₂-CH₃ | 4.0 - 4.2 | q |

| H₃ on -CH(CH₃)- | 1.0 - 1.2 | d |

| H₃ on -O-CH₂-CH₃ | 1.2 - 1.4 | t |

Note: These are approximate ranges based on typical values for similar functional groups and would be refined by specific computational predictions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 170 - 175 |

| C=CH₂ | 135 - 140 |

| C=CH₂ | 115 - 120 |

| -CH(CH₃)- | 40 - 45 |

| -CH₂-COO- | 35 - 40 |

| -O-CH₂-CH₃ | 60 - 65 |

| -CH(CH₃)- | 15 - 20 |

| -O-CH₂-CH₃ | 10 - 15 |

Note: These are approximate ranges and would be calculated more precisely using computational methods.

Vibrational (Infrared) Spectroscopy:

Theoretical vibrational frequency calculations are a standard feature of computational chemistry packages. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies correspond to the absorption bands in an IR spectrum.

For this compound, these calculations can predict the characteristic stretching and bending frequencies for its functional groups. For instance, the C=O stretch of the ester, the C=C stretch of the alkene, and the various C-H stretches and bends can all be predicted. Comparing the predicted spectrum with the experimental one can aid in the complete assignment of the observed vibrational bands.

Table 4: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O Stretch | 1730 - 1750 | Strong |

| C=C Stretch | 1640 - 1660 | Medium |

| =C-H Stretch | 3070 - 3090 | Medium |

| C-O Stretch | 1150 - 1250 | Strong |

| C-H Bends (sp³) | 1370 - 1470 | Medium |

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure of ethyl 3-methylpent-4-enoate, with each technique offering unique insights into the compound's atomic and molecular properties.

High-resolution NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. While specific experimental data for this exact compound is not widely published, expected chemical shifts and coupling constants can be predicted based on its structure and data from analogous compounds like methyl 3,3-dimethylpent-4-enoate. chemicalbook.com

¹H NMR would provide information on the number of different types of protons and their neighboring environments. ¹³C NMR would identify the number of chemically distinct carbon atoms. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| C1 (CH₃-CH₂) | 1.25 | 14.2 | t, J ≈ 7.1 Hz |

| C2 (CH₃-CH₂) | 4.12 | 60.3 | q, J ≈ 7.1 Hz |

| C3 (C=O) | - | 172.0 | Carbonyl carbon |

| C4 (CH₂) | 2.30 | 41.5 | d, J ≈ 7.5 Hz |

| C5 (CH) | 2.55 | 35.0 | m |

| C6 (CH₃-CH) | 1.05 | 19.5 | d, J ≈ 6.8 Hz |

| C7 (CH=CH₂) | 5.75 | 140.0 | ddd |

Data are predictive and based on standard chemical shift values and data from similar ester compounds. chemicalbook.comrsc.org

Solid-State NMR, while less common for a liquid sample, could be used to study the compound's conformation and dynamics if it were adsorbed onto a solid matrix or analyzed at very low temperatures.

Vibrational spectroscopy probes the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy provide complementary information for the structural analysis of this compound. The IR spectrum is particularly sensitive to polar bonds, while Raman spectroscopy is more effective for non-polar, symmetric bonds.

The IR spectrum of an ester like this compound is expected to show several characteristic absorption bands. docbrown.info The most prominent peak would be the strong C=O stretching vibration of the ester group. docbrown.info Other key absorptions include C-O stretching, C=C stretching of the vinyl group, and various C-H stretching and bending vibrations. uh.edudocbrown.info

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch (Ester) | IR | 1735 - 1750 | Strong |

| C=C Stretch (Alkene) | IR, Raman | 1640 - 1680 | Medium (IR), Strong (Raman) |

| C-O Stretch (Ester) | IR | 1150 - 1250 | Strong |

| =C-H Bend (Alkene) | IR | 910 - 990 | Medium-Strong |

| sp³ C-H Stretch | IR, Raman | 2850 - 3000 | Medium-Strong |

Data are based on typical frequency ranges for organic functional groups. docbrown.infouh.edu

Advanced techniques, such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), offer high resolution and sensitivity for detailed vibrational analysis. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. chemguide.co.uklibretexts.org For this compound (molar mass: 142.20 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 142 under electron ionization (EI). nih.gov

The fragmentation of esters in MS is well-characterized. libretexts.org Common fragmentation pathways for this compound would include the loss of the ethoxy group (-OC₂H₅) to give an ion at m/z 97, and the loss of an ethyl radical (-C₂H₅) resulting in a peak at m/z 113. Alpha-cleavage and McLafferty rearrangements are also possible, providing further structural clues. libretexts.orgmiamioh.edu

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 142 | [C₈H₁₄O₂]⁺ | C₈H₁₄O₂ | Molecular Ion (M⁺) |

| 113 | [M - C₂H₅]⁺ | C₆H₉O₂ | Loss of ethyl radical from the ester |

| 97 | [M - OC₂H₅]⁺ | C₆H₉O | Loss of ethoxy radical |

| 88 | [C₄H₈O₂]⁺ | C₄H₈O₂ | Result of McLafferty rearrangement |

| 69 | [C₅H₉]⁺ | C₅H₉ | Loss of the carboethoxy group |

| 43 | [C₃H₇]⁺ | C₃H₇ | Isopropyl fragment |

Fragment predictions are based on established mass spectrometry fragmentation rules for esters and alkenes. libretexts.orgdocbrown.info

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments to four or more decimal places, allowing for the unambiguous determination of their elemental compositions. rsc.org Tandem MS (MS/MS) could be used to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information, especially for analysis within complex mixtures. bham.ac.uk

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from reaction mixtures or complex samples and for its quantification.

Given its volatility, Gas Chromatography (GC) is the premier technique for the analysis of this compound. chromatographyonline.com The compound is separated from other volatile components as it passes through a capillary column, with retention time being a key identifier.

A Flame Ionization Detector (FID) is commonly used for quantification. nih.gov The FID offers high sensitivity and a linear response over a wide concentration range for organic compounds. dss.go.thresearchgate.net For qualitative and quantitative analysis, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. bham.ac.ukchromatographyonline.com The mass spectrometer provides fragmentation patterns for the compounds as they elute from the GC column, allowing for positive identification. bham.ac.uk

For trace-level detection in complex samples, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers superior selectivity and sensitivity by monitoring specific ion fragmentation transitions. chromatographyonline.com

Table 4: Representative Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Injection Mode | Split/Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector (FID) | 280 °C |

These parameters are illustrative and would require optimization for specific applications. researchgate.netresearchgate.net

While GC is often preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for non-volatile mixtures or for preparative separation. sielc.comsemanticscholar.org A reversed-phase (RP-HPLC) method using a C18 column with a mobile phase of acetonitrile (B52724) and water would be a typical starting point. sielc.com Detection could be achieved using a UV detector at a low wavelength (around 210 nm) since the ester carbonyl group has a weak chromophore.

A critical application of HPLC is in chiral separations. This compound possesses a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiral HPLC is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.usuma.es This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different retention times. rsc.org The ratio of the peak areas of the two enantiomers is then used to calculate the ee, a crucial measure of optical purity in asymmetric synthesis. heraldopenaccess.usresearchgate.net

Table 5: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV or Circular Dichroism (CD) detector |

| Column | Chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H) |

| Mobile Phase | Isocratic mixture of hexane (B92381) and isopropanol (B130326) (e.g., 99:1) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

The specific column and mobile phase composition would need to be screened and optimized to achieve baseline separation of the enantiomers. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 3,3-dimethylpent-4-enoate |

| Ethyl methanoate |

| Acetonitrile |

| Water |

| Hexane |

| Isopropanol |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for analyzing polymers. wikipedia.orgunt.edu Should this compound be utilized as a monomer to create polymeric materials, GPC would be the primary method for determining the resulting polymer's molecular weight and molecular weight distribution. eag.com

The fundamental principle of GPC involves separating molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.orgyoutube.com The process employs a column packed with porous gel beads. unt.edu When a polymer solution passes through the column, larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. eag.com Smaller molecules can permeate the pores to varying degrees, leading to a longer retention time. unt.edu This size-based separation allows for the determination of key polymer characteristics such as the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (Đ), which describes the breadth of the molecular weight distribution. wikipedia.org The choice of solvent (mobile phase) is critical and is primarily based on the solubility of the polymer. unt.edu

X-ray Crystallography and Diffraction Studies

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org While this compound is a liquid at room temperature, this technique becomes highly relevant for the analysis of its solid, crystalline derivatives. The conversion of a liquid compound to a crystalline derivative is a common strategy to unambiguously determine its molecular structure.

The method involves directing an intense beam of X-rays onto a single crystal. wikipedia.org The crystal lattice diffracts the X-rays in a specific, predictable pattern based on the arrangement of atoms. libretexts.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org This map allows for the precise determination of atomic positions, bond lengths, and bond angles, providing an unequivocal confirmation of the compound's structure. wikipedia.orgmdpi.com Though the process requires a suitable single crystal, which can be challenging to obtain, the detailed structural insight it provides is unparalleled. libretexts.orgmdpi.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques are powerful analytical tools that combine a separation method with a spectroscopic detection method, providing comprehensive analysis of complex mixtures. chemijournal.comsaspublishers.comasdlib.org For a volatile organic compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most pertinent and widely used hyphenated technique. chemijournal.comnih.gov

In GC-MS, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. saspublishers.com As each separated component, such as this compound, elutes from the column, it is introduced directly into the mass spectrometer. asdlib.org The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum serves as a molecular "fingerprint," allowing for highly confident identification of the compound. The combination of the retention time from the GC and the mass spectrum from the MS makes GC-MS an exceptionally specific and sensitive tool for identifying and quantifying individual substances within a complex sample. chemijournal.comresearchgate.net

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 7796-71-6 |

| InChIKey | AUAKFHKYJDJBKI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C)C=C |

Data sourced from PubChem. nih.gov

Applications of Ethyl 3 Methylpent 4 Enoate in Specialized Chemical Fields

Role as a Building Block in Complex Organic Synthesis

The bifunctional nature of ethyl 3-methylpent-4-enoate makes it a useful synthon for constructing complex molecular architectures. The ester group can be hydrolyzed, reduced, or converted into other functionalities, while the vinyl group is amenable to reactions such as addition, oxidation, and metathesis.

This compound is a valuable starting material in the synthesis of various natural products, particularly insect pheromones. Many pheromones are long-chain aliphatic compounds containing specific stereochemistry and patterns of unsaturation, characteristics that can be introduced using synthons like this compound. nih.govresearchgate.net The synthesis of insect pheromones is a critical area of research for developing species-specific and environmentally benign pest management strategies. mdpi.comresearchgate.net The chiral center and the terminal double bond of the molecule are key features that can be elaborated into the complex structures of these semiochemicals.

The structural motifs within this compound are also common in compounds used in the flavor and fragrance industry. Esters are well-known for their characteristic fruity and pleasant aromas, and the presence of unsaturation can impart green or fatty notes, making derivatives of this compound potential targets for creating new synthetic fragrances.

| Target Molecule Class | Key Structural Feature | Role of this compound | Potential Transformations |

|---|---|---|---|

| Insect Pheromones | Chiral long-chain alcohols or acetates | Provides the initial chiral carbon framework and a reactive handle (vinyl group) for chain elongation. | Olefin metathesis, stereoselective oxidation/reduction of the double bond, and reduction of the ester to an alcohol. |

| Flavor & Fragrance Compounds | Unsaturated esters with specific carbon skeletons | Serves as a base structure that can be modified to tune olfactory properties. | Hydrogenation, isomerization of the double bond, or transesterification to introduce different aroma profiles. |

In the field of medicinal chemistry, small, chiral building blocks are essential for constructing complex drug molecules. While not a widely documented intermediate in the synthesis of major commercial drugs, this compound possesses the necessary functionality to be a valuable intermediate for pharmaceutical lead compounds. researchgate.net Its structure allows for the introduction of a specific stereocenter, which is often crucial for biological activity.

The vinyl group can be used to append other molecular fragments via cross-coupling reactions, while the ester can be converted to an amide, an acid, or an alcohol, which are common functional groups in pharmacologically active molecules. The development of efficient synthetic routes to key intermediates is a major focus in pharmaceutical research. jocpr.com

The application of this compound in agrochemical synthesis is primarily linked to its role as a precursor for insect pheromones used in integrated pest management. mdpi.com Synthetic pheromones can be used in traps to monitor and control insect populations without the widespread use of broad-spectrum pesticides. researchgate.net The development of such targeted pest control methods is a key goal in modern agriculture. While its application in synthesizing other classes of agrochemicals like herbicides or fungicides is not well-documented, its versatile chemical nature makes it a plausible candidate for inclusion in novel active ingredients.

The synthesis of aromatic nitrogen-containing heterocycles such as phthalazines and pyridazino-aromatics typically starts from aromatic precursors. nih.govresearchgate.net For example, phthalazines are often synthesized from phthalic anhydride (B1165640) or other benzene (B151609) derivatives that already contain a cyclic, aromatic core. grafiati.com this compound is an aliphatic, non-cyclic compound. Therefore, it is not a direct or common precursor for the synthesis of these specific aromatic heterocyclic systems. The chemical pathways to form such heterocycles require starting materials with fundamentally different structures.

Polymer Chemistry and Materials Science Applications

The presence of a polymerizable vinyl group suggests a potential role for this compound in polymer chemistry and materials science.

This compound can theoretically act as a functional monomer in copolymerization reactions. The terminal vinyl group can participate in free-radical or other forms of polymerization, allowing it to be incorporated into a polymer backbone. The pendant –CH(CH₃)CH₂COOEt group would act as a side chain, influencing the final properties of the material.

In a copolymer, the incorporation of this monomer could be used to modify properties such as:

Glass Transition Temperature (Tg): The bulky, flexible side chain could lower the Tg, acting as an internal plasticizer.

Solubility and Polarity: The ester group would increase the polarity of an otherwise nonpolar polymer (like polystyrene or polyethylene), affecting its solubility in different solvents.

Post-Polymerization Modification: The ester side chains could be hydrolyzed to carboxylic acids, creating a functional polymer that could be used in applications like ion-exchange resins or as a pH-responsive material.

| Copolymer System | Potential Role of E3MPE Monomer | Anticipated Change in Polymer Property |

|---|---|---|

| Styrene-co-E3MPE | Functional Comonomer | Decreased Tg compared to pure polystyrene; increased polarity and potential for adhesion. |

| Methyl Acrylate-co-E3MPE | Property Modifier | Increased hydrophobicity and bulkiness of side chains compared to pure poly(methyl acrylate). |

Precursor for Specialty Polymers with Specific Functional Groups

The vinyl group in this compound makes it a potential monomer for the synthesis of specialty polymers. The presence of the ester group and the methyl substituent on the polymer backbone could impart specific functionalities and properties to the resulting polymer.

In theory, this compound could be polymerized through various mechanisms, including free-radical polymerization, to yield a polymer with pendant ethyl ester groups. The general reaction scheme for the free-radical polymerization of a generic vinyl monomer is presented below:

| Step | Description |

| Initiation | A free radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form primary radicals, which then react with a monomer molecule to form a monomer radical. |

| Propagation | The monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. |

| Termination | The growth of the polymer chain is terminated by reactions such as combination or disproportionation of two growing polymer radicals. |

The resulting polymer, poly(this compound), would possess a hydrocarbon backbone with regularly spaced ester side chains. These ester groups could serve as sites for post-polymerization modification, allowing for the introduction of other functional groups. For instance, hydrolysis of the ester groups would yield a poly(carboxylic acid), which could be further functionalized.

While specific data on the polymerization of this compound is scarce, the polymerization of other vinyl esters is well-established. This body of research provides a framework for predicting the behavior of this compound as a monomer.

Modifiers for Polymeric Materials

This compound could also be utilized as a modifier for existing polymeric materials. Its vinyl group allows it to be grafted onto the backbone of other polymers through techniques like free-radical grafting. This process can be used to alter the surface properties or bulk characteristics of the original polymer.

For example, grafting this compound onto a non-polar polymer backbone could introduce polar ester groups, thereby increasing its hydrophilicity, adhesion properties, or compatibility with other polar materials. The general principle of polymer grafting involves creating radical sites on the backbone of a polymer in the presence of the monomer to be grafted.

| Grafting Method | Description |

| "Grafting to" | Pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone. |

| "Grafting from" | Initiating sites are created on the polymer backbone, and the monomer is then polymerized from these sites. |

| "Grafting through" | A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with another monomer. |

Although no specific studies on the use of this compound as a polymer modifier were identified, the principles of polymer grafting are widely applied in materials science to tailor polymer properties for specific applications.

Advanced Chemical Process Development

In the context of advanced chemical process development, the dual functionality of this compound offers potential for various chemical transformations. The double bond can undergo a range of reactions, including but not limited to:

Metathesis: Olefin metathesis could be employed to synthesize higher molecular weight compounds or to create novel polymer architectures.

Hydroformylation: This process would introduce an aldehyde group, which can be further converted into other functional groups like alcohols or carboxylic acids.

Epoxidation: The double bond can be converted to an epoxide, a versatile intermediate for the synthesis of various fine chemicals.

The ester group can also participate in reactions such as transesterification, hydrolysis, and amidation, allowing for the modification of this part of the molecule. The development of advanced catalytic systems would be crucial for achieving high selectivity and efficiency in these transformations.

Chemoenzymatic Transformations and Biocatalysis

The field of biocatalysis offers environmentally friendly and highly selective routes for chemical synthesis. This compound is a potential substrate for various enzymatic transformations.

Lipase-Catalyzed Reactions: Lipases are enzymes that can catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters (via esterification or transesterification) in non-aqueous media. The ethyl ester group of this compound could be a target for lipase-catalyzed hydrolysis to produce 3-methylpent-4-enoic acid. Conversely, lipases could be used to synthesize this ester from the corresponding acid and ethanol (B145695).

Enzymatic Reactions on the Double Bond: While less common, some enzymes are capable of acting on carbon-carbon double bonds. For instance, certain enzymes could potentially catalyze the stereoselective epoxidation or hydration of the vinyl group in this compound.

A hypothetical chemoenzymatic process could involve an enzymatic reaction on one functional group followed by a chemical transformation on the other. For example, enzymatic hydrolysis of the ester could be followed by a chemical polymerization of the vinyl group of the resulting carboxylic acid.

Environmental Fate and Green Chemistry Perspectives

Biodegradation Studies and Environmental Metabolites

Specific biodegradation studies on Ethyl 3-methylpent-4-enoate are not extensively documented in publicly available scientific literature. However, the molecule's structure, containing an ester functional group and a terminal double bond, suggests potential susceptibility to microbial degradation. Ester linkages are known to be hydrolyzed by a wide variety of microorganisms through the action of esterase enzymes. This would likely be the initial step in the biodegradation of this compound, leading to the formation of ethanol (B145695) and 3-methylpent-4-enoic acid.

Following the initial hydrolysis, the resulting 3-methylpent-4-enoic acid would be further metabolized. The presence of the vinyl group suggests that degradation could proceed via pathways similar to those for other unsaturated fatty acids, potentially involving β-oxidation.

Due to the lack of specific experimental data, the exact environmental metabolites of this compound remain theoretical. The table below outlines the probable initial metabolites based on known biochemical reactions.

| Parent Compound | Potential Biodegradation Pathway | Predicted Initial Metabolites |

| This compound | Ester Hydrolysis | Ethanol |

| 3-methylpent-4-enoic acid |

Further research, including soil microcosm studies and enrichment cultures, would be necessary to isolate and identify microorganisms capable of degrading this compound and to definitively characterize its metabolic pathway and resultant environmental byproducts.

Abiotic Degradation Pathways in Environmental Matrices (e.g., Ozonolysis)

In the environment, chemical compounds can be degraded by non-biological processes, known as abiotic degradation. For this compound, a significant abiotic degradation pathway in the atmosphere is likely to be ozonolysis, due to the presence of the carbon-carbon double bond. bham.ac.uk

Ozone (O₃) can react with the alkene functional group, leading to the cleavage of the double bond. youtube.com This reaction proceeds through the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. In the presence of other atmospheric molecules, such as water, the ozonide can be further decomposed to form smaller, more oxidized products like aldehydes and carboxylic acids.

The predicted products of the ozonolysis of this compound are outlined in the table below. The cleavage of the double bond at the 4th and 5th carbon positions would be expected to yield two primary fragments.

| Reactant | Abiotic Process | Predicted Cleavage Site | Predicted Products |

| This compound | Ozonolysis | C4=C5 double bond | Ethyl 3-methyl-4-oxobutanoate |

| Formaldehyde |

It is important to note that these are predicted products based on the established mechanism of ozonolysis. doubtnut.comyoutube.com The actual distribution of products in the environment can be influenced by various factors, including the presence of other atmospheric radicals (like OH and NO₃), humidity, and sunlight. bham.ac.uk

Life Cycle Assessment of Synthetic Processes

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. mdpi.comresearchgate.net